(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
This compound features a quinoline scaffold with three key modifications:
- 6-Fluoro substituent: Enhances electronegativity and metabolic stability .
- 3-(Pyrrolidin-1-yl)methanone: A polar moiety that may facilitate hydrogen bonding with biological targets .
Quinoline derivatives are widely explored in medicinal chemistry for their enzyme inhibitory properties (e.g., aldehyde dehydrogenase 1A1, as in ) and applications in drug development .
Properties
IUPAC Name |
[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15(16-5-8-18(29-2)9-6-16)26-22-19-13-17(24)7-10-21(19)25-14-20(22)23(28)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISLVQNTMDFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the fluoro group: This can be done via electrophilic fluorination using reagents like Selectfluor.
Attachment of the 4-methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or a similar reaction.
Formation of the pyrrolidinyl methanone moiety: This can be achieved through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the quinoline core or the methanone group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or various halogenating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Molecular Structure and Properties
Key details regarding the structure and properties of the compound are as follows:
- IUPAC Name: $$6-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
- InChI: InChI=1S/C23H24FN3O2/c1-15(16-5-8-18(29-2)9-6-16)26-22-19-13-17(24)7-10-21(19)25-14-20(22)23(28)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,26)/t15-/m1/s1
- InChI Key: BXISLVQNTMDFJH-OAHLLOKOSA-N
- SMILES: CC@HNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Scientific Research Applications
The compound (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is potentially useful in various scientific research applications. Its structural characteristics suggest it may be valuable in pharmacological research.
Related Compounds
Another related compound is (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, which has shown potential in pharmacological research.
- Molecular Formula:
- Molecular Weight: 381.427 g/mol
Research indicates that (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone may exert biological effects through multiple pathways, including the inhibition of protein kinases and antimicrobial activity. In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL.
Tyrosinase Inhibition
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Activity Modifications
Table 1: Key Structural Differences and Hypothesized Effects
Key Observations:
- Enzyme Binding: The target compound lacks sulfonyl groups seen in ’s analog, which are critical for covalent binding to enzymes like aldehyde dehydrogenase 1A1 . However, its pyrrolidine moiety may engage in weaker, non-covalent interactions.
- Chirality: The (1-(4-methoxyphenyl)ethyl)amino group introduces a chiral center, unlike ’s compound. This could lead to enantiomer-specific activity, as seen in Pasteur’s foundational work on chiral molecules .
Pharmacokinetic and Metabolic Profiles
- Metabolic Stability: Fluorine at the 6-position reduces oxidative metabolism, a common strategy in quinoline-based drug design . Piperazine-containing analogs () may exhibit faster clearance due to higher basicity and susceptibility to CYP450 enzymes .
Biological Activity
The compound (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including experimental studies, case reports, and theoretical analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.45 g/mol. The structure includes a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone possess activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0048 - 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The quinoline scaffold has been extensively studied for anticancer properties, particularly due to its ability to modulate protein kinase activity, which is critical in cancer cell proliferation and survival. Compounds similar to (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have shown promise in inhibiting cancer cell lines in vitro .
Case Study:
A recent study explored the effects of various quinoline derivatives on cancer cell lines, demonstrating that modifications to the quinoline structure significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells. The presence of the methoxyphenyl group was noted to enhance the compound's efficacy against specific cancer types .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular signaling pathways. Specifically, it may target protein kinases that are overactive in cancer cells, leading to reduced proliferation and increased apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
